Congmunoside V
Description
Botanical Origin and Ethnobotanical Context of Aralia elata (Miq.) Seem.
Araloside V is isolated from Aralia elata (Miq.) Seem, a plant with a rich history of use in traditional practices. medchemexpress.commedchemexpress.comchemfaces.comadooq.com This deciduous small tree or shrub, also known as the Japanese angelica tree, is native to eastern Asia, including regions like China, Japan, Korea, and Russia. nih.govsci-hub.seburncoose.co.ukwikipedia.orgfutureforests.ie
Historically, various parts of Aralia elata, particularly the bark and roots, have been utilized in traditional folk medicine across East Asia. sci-hub.secaringsunshine.commdpi.com It has been traditionally employed for a range of conditions, including rheumatism, diabetes, hepatitis, and neurasthenia. nih.govnih.govresearchgate.net In China, Japan, and Korea, it has been used to address ailments like rheumatoid arthritis, soreness of the waist and knees, and traumatic injuries. researchgate.netpharm.or.jp The plant is also recognized as an adaptogenic agent in Russia. sci-hub.se The young shoots of Aralia elata are consumed as a vegetable in Japan and Korea, often fried in tempura batter or prepared in other culinary ways. burncoose.co.ukwikipedia.org
The documentation of traditional botanical knowledge, such as that surrounding Aralia elata, employs a variety of academic methodologies. Ethnobotany, a multidisciplinary field, is central to this effort, integrating botany, anthropology, and pharmacology. biologynotesonline.com Key methods include:
Fieldwork and Interviews: Direct interaction with indigenous and local communities, including traditional healers and elders, is fundamental. biologynotesonline.comijfmr.com This often involves structured interviews and questionnaires to gather firsthand data on plant uses, preparation methods, and cultural significance. ijfmr.comnih.gov
Herbarium Research: Herbaria, which are collections of preserved plant specimens, serve as crucial data banks. biologynotesonline.com Researchers analyze these specimens and their labels to extract historical ethnobotanical information. biologynotesonline.com
Literature and Archival Research: Ancient texts, historical documents, and archaeological findings provide valuable insights into the historical use of plants. biologynotesonline.comijfmr.com
Quantitative Ethnobotany: This approach uses systematic methods to measure and compare the cultural significance and uses of different plant species, reflecting cultural value systems. biologynotesonline.com
Specimen Collection and Identification: Fresh plant specimens are collected during fieldwork to ensure accurate identification in local, English, and scientific terms. sfu.ca This is vital for correctly associating traditional knowledge with the specific plant species. sfu.ca
These methodologies allow for the systematic documentation and preservation of traditional ecological knowledge, which is often at risk of being lost as cultures evolve. nih.govthecommonwealth-ilibrary.org
Classification and Structural Class of Araloside V as a Triterpenoid (B12794562) Saponin (B1150181)
Araloside V is classified as a triterpenoid saponin. medchemexpress.commedchemexpress.commedchemexpress.com Saponins (B1172615) are a class of plant-derived secondary metabolites characterized by their foamy nature when mixed with water. wikipedia.org They are glycosides, meaning their structure consists of a non-sugar organic molecule (the aglycone or sapogenin) linked to one or more sugar chains (the glycone). wikipedia.orgusamvcluj.ro
The classification of saponins is primarily based on the chemical structure of their aglycone. usamvcluj.ro Triterpenoid saponins, including Araloside V, are derived from a 30-carbon precursor called oxidosqualene and retain all 30 carbon atoms in their basic skeleton. hebmu.edu.cn This distinguishes them from steroid saponins, which have a 27-carbon skeleton. hebmu.edu.cn The aglycone of triterpenoid saponins typically possesses a five-ring structure. usamvcluj.ro
The structural complexity of saponins is vast, with numerous variations in the aglycone skeleton and the composition and attachment points of the sugar moieties. hebmu.edu.cn Araloside V's specific structure includes a complex arrangement of sugar units attached to its triterpenoid core.
Overview of Araloside V's Significance in Natural Product Chemistry and Research
Araloside V, as a member of the triterpenoid saponin family, holds considerable significance in the realm of natural product chemistry and biomedical research. Natural products have historically been a vital source of inspiration for the development of new therapeutic agents. uclouvain.be The unique and complex structures of compounds like Araloside V present interesting challenges and opportunities for chemical synthesis and modification. uclouvain.be
Research into the total saponins extracted from Aralia elata, which includes Araloside V, has indicated a range of potential pharmacological activities. Studies have explored their effects on conditions such as non-alcoholic steatohepatitis and their potential to modulate inflammatory pathways. nih.gov The total saponins have also been investigated for their positive inotropic effects on cardiac function. sci-hub.se
The study of specific, isolated compounds like Araloside V is crucial for understanding the structure-activity relationships of these natural products. uiowa.edu Modern research techniques, such as those used in chemical genetics, aim to identify the cellular targets of bioactive natural products, which can elucidate their mechanisms of action and pave the way for new therapeutic applications. nih.gov The investigation of Araloside V and related compounds from Aralia elata contributes to the broader understanding of the therapeutic potential held within traditional medicinal plants. mdpi.comresearchgate.netnih.govresearchgate.net
Structure
2D Structure
Properties
CAS No. |
340963-86-2 |
|---|---|
Molecular Formula |
C54H88O23 |
Molecular Weight |
1105.3 g/mol |
IUPAC Name |
[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (6aR,8aR,10S,12aR,14bS)-10-[(2R,3R,4S,5R,6R)-5-hydroxy-6-(hydroxymethyl)-3,4-bis[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]oxan-2-yl]oxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate |
InChI |
InChI=1S/C54H88O23/c1-49(2)14-16-54(48(69)77-46-41(68)38(65)34(61)27(21-57)72-46)17-15-52(6)23(24(54)18-49)8-9-30-51(5)12-11-31(50(3,4)29(51)10-13-53(30,52)7)74-47-43(76-45-40(67)37(64)33(60)26(20-56)71-45)42(35(62)28(22-58)73-47)75-44-39(66)36(63)32(59)25(19-55)70-44/h8,24-47,55-68H,9-22H2,1-7H3/t24-,25+,26+,27+,28+,29-,30+,31-,32+,33+,34+,35+,36-,37-,38-,39+,40+,41+,42-,43+,44-,45-,46-,47-,51-,52?,53?,54?/m0/s1 |
InChI Key |
MROYUZKXUGPCPD-PQYZRRRPSA-N |
Isomeric SMILES |
C[C@]12CC[C@@H](C([C@@H]1CCC3([C@@H]2CC=C4C3(CCC5([C@H]4CC(CC5)(C)C)C(=O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)C)C)(C)C)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)O[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O |
Canonical SMILES |
CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)OC6C(C(C(C(O6)CO)O)OC7C(C(C(C(O7)CO)O)O)O)OC8C(C(C(C(O8)CO)O)O)O)C)C)C2C1)C)C(=O)OC9C(C(C(C(O9)CO)O)O)O)C |
physical_description |
Solid |
Origin of Product |
United States |
Isolation and Purification Methodologies for Araloside V from Natural Sources
Extraction Techniques from Plant Biomass
The initial step in isolating Araloside V is the extraction from plant material, commonly the root bark of Aralia elata. The choice of extraction technique is critical as it influences the yield and purity of the crude saponin (B1150181) extract. Methodologies range from traditional solvent-based approaches to more modern, technologically advanced systems that offer improved efficiency and reduced environmental impact. mdpi.com
Conventional Solvent Extraction Approaches
Conventional solvent extraction is a foundational technique for obtaining bioactive compounds from plant materials. nih.gov This method relies on the principle of dissolving target compounds from the plant matrix into a suitable solvent. researchgate.net For saponins (B1172615) like Araloside V, which are polar in nature, polar solvents are typically employed.
Heat Reflux Extraction (HRE) is a common conventional method used for extracting saponins. In this process, the dried and powdered plant material is boiled with a selected solvent for a specified duration. For instance, in the extraction of total saponins from Aralia species, an ethanol-water mixture (e.g., 70% ethanol) is often used. The mixture is heated under reflux for several hours and the extraction is typically repeated multiple times to maximize the yield. nih.gov Following extraction, the combined liquid extracts are filtered and concentrated under reduced pressure to produce a crude saponin extract. While effective, conventional methods can be time-consuming and require significant volumes of solvent and energy. nih.govresearchgate.net
Table 1: Solvents Commonly Used in Conventional Extraction of Saponins
| Solvent | Polarity | Rationale for Use |
| Ethanol (B145695) | Polar | Effective for dissolving polar saponin glycosides; often used in aqueous mixtures to optimize polarity. mdpi.com |
| Methanol | Polar | Similar to ethanol, it is a strong solvent for polar compounds. mdpi.com |
| Water | Highly Polar | Used in hot water extraction; effective for highly polar glycosides but may also extract other water-soluble compounds like sugars and proteins. researchgate.net |
| Ethyl Acetate | Medium Polarity | Sometimes used in sequential extraction schemes to remove less polar compounds before extracting saponins with a more polar solvent. mdpi.com |
Emerging Advanced Extraction Technologies
To overcome the limitations of conventional methods, advanced extraction technologies have been developed. These techniques often offer higher extraction yields, shorter processing times, and reduced solvent consumption. mdpi.com
Ultrasound-Assisted Extraction (UAE) utilizes the energy of ultrasonic waves to enhance the extraction process. The primary mechanism is acoustic cavitation, where the formation and collapse of microscopic bubbles in the solvent create intense local pressures and temperatures. mdpi.com This disrupts the plant cell walls, facilitating the release of intracellular contents and improving the penetration of the solvent into the plant matrix. nih.govnih.gov Studies on the extraction of total saponins from Aralia taibaiensis have demonstrated the superior efficiency of UAE compared to conventional HRE. nih.govnih.gov Optimal conditions for UAE, determined through response surface methodology, include specific ethanol concentrations, ultrasound times, temperatures, and solid-to-liquid ratios to maximize saponin yield. nih.govresearchgate.net
**Table 2: Comparison of UAE and Conventional HRE for Total Saponin Extraction from *Aralia taibaiensis***
| Parameter | Optimal UAE Conditions | Conventional HRE Conditions |
| Solvent | 73% Ethanol | 70% Ethanol |
| Time | 34 minutes | 2 hours (repeated 3 times) |
| Temperature | 61 °C | 78 °C |
| Solid-Liquid Ratio | 1:16 g/mL | 1:15 g/mL |
| Efficiency | Higher yield, significantly shorter time | Lower yield, longer time |
Data sourced from studies on Aralia taibaiensis saponins. nih.gov
Microwave-Assisted Extraction (MAE) is another advanced technique that employs microwave energy to heat the solvent and plant material. nih.gov Polar molecules within the sample, particularly water, absorb microwave energy, leading to rapid, localized heating. This internal pressure buildup causes the rupture of plant cells, releasing the target compounds into the solvent. phcogrev.com Key factors influencing MAE efficiency include the dielectric properties of the solvent, microwave power, extraction time, and the solid-to-liquid ratio. phcogrev.comresearchgate.net MAE is known for its high speed, efficiency, and reduced solvent usage compared to conventional methods. nih.gov
Chromatographic Separation and Purification Strategies for Saponins
Following extraction, the crude extract contains a complex mixture of compounds. To isolate Araloside V to a high degree of purity, various chromatographic techniques are employed sequentially.
Column Chromatography for Crude Fractionation
Column chromatography is a fundamental purification technique used for the initial separation of the crude extract into simpler fractions. youtube.com The extract is loaded onto a column packed with a stationary phase, most commonly silica (B1680970) gel or alumina. researchgate.net A solvent or a mixture of solvents (the mobile phase) is then passed through the column.
Separation occurs based on the differential affinities of the compounds for the stationary and mobile phases. For saponins, a typical strategy involves starting with a non-polar solvent and gradually increasing the polarity of the mobile phase (gradient elution). Less polar compounds will elute from the column first, followed by compounds of increasing polarity. Saponins, being polar glycosides, will elute in the more polar fractions. The collected fractions are monitored, often by Thin-Layer Chromatography, to identify those containing the target saponins for further purification. researchgate.net
High-Performance Liquid Chromatography (HPLC) for Compound Isolation and Purification
High-Performance Liquid Chromatography (HPLC) is an indispensable tool for the final purification of natural products like Araloside V, offering high resolution and efficiency. nih.govresearchgate.net After initial fractionation by column chromatography, the saponin-rich fractions are subjected to preparative HPLC for the isolation of individual compounds. nih.gov
Reversed-phase HPLC is commonly used for saponin purification. In this mode, the stationary phase is non-polar (e.g., C18-bonded silica), and the mobile phase is a polar solvent mixture, typically consisting of water and an organic solvent like acetonitrile (B52724) or methanol. nih.gov The separation is based on the hydrophobic/hydrophilic interactions between the analytes and the stationary phase. A gradient elution, where the proportion of the organic solvent is gradually increased, is often employed to effectively separate compounds with different polarities. nih.gov The eluent is monitored by a detector (e.g., UV-Vis or Evaporative Light Scattering Detector), and the peaks corresponding to individual compounds are collected. This process can be repeated until the desired purity of Araloside V is achieved. researchgate.net
Table 3: Typical Parameters for Preparative HPLC Purification of Saponins
| Parameter | Description | Example |
| Stationary Phase | The solid adsorbent material packed in the column. | Reversed-Phase C18 Silica Gel |
| Mobile Phase | The solvent system that moves through the column. | A gradient of Water (A) and Acetonitrile (B). nih.gov |
| Elution Mode | The method of changing the mobile phase composition. | Gradient elution (e.g., starting with high water content and increasing acetonitrile over time). |
| Flow Rate | The speed at which the mobile phase passes through the column. | Varies based on column dimensions (e.g., 10-20 mL/min for semi-preparative). |
| Detection | The method used to visualize the separated compounds. | UV Detector (at a specific wavelength, e.g., 210 nm) or ELSD. |
Thin-Layer Chromatography (TLC) in Isolation Schemes
Thin-Layer Chromatography (TLC) is a simple, rapid, and versatile technique used throughout the isolation process. researchgate.net It is primarily employed as an analytical tool to monitor the progress of purification rather than for large-scale isolation itself, although preparative TLC is also possible. nih.govtaylorfrancis.com
During column chromatography, TLC is used to analyze the collected fractions. By spotting small amounts of each fraction onto a TLC plate and developing it in an appropriate solvent system, researchers can quickly identify which fractions contain the target compound (by comparing with a standard, if available) and which fractions can be combined. researchgate.net TLC is also used to select a suitable solvent system for column chromatography and to assess the purity of the isolated compound after HPLC. researchgate.net
Preparative Chromatography Techniques for High Purity
The isolation and purification of Araloside V from complex natural source extracts to a high degree of purity necessitates the use of advanced preparative chromatography techniques. These methods are essential for separating Araloside V from other structurally similar saponins and secondary metabolites present in Aralia species. The selection and optimization of these techniques are critical for achieving the desired purity and yield. The most commonly employed methods include macroporous resin chromatography, preparative high-performance liquid chromatography (HPLC), and high-speed counter-current chromatography (HSCCC).
Macroporous Resin Chromatography
Macroporous resin chromatography is a widely used initial step for the enrichment and preliminary purification of total saponins, including Araloside V, from crude plant extracts. This technique separates compounds based on their polarity and molecular size. The selection of the appropriate resin is crucial for the successful separation of triterpenoid (B12794562) saponins.
Research Findings:
Studies on the purification of saponins from Aralia species have demonstrated the effectiveness of macroporous adsorption resins. For instance, in the purification of saponins from Aralia continentalis leaves, HPD-100 resin was identified as the optimal choice among several tested resins. spkx.net.cn The purification process was optimized by adjusting parameters such as sample concentration, pH, and elution conditions. A gradient elution with increasing concentrations of ethanol in water allowed for the effective removal of impurities and the enrichment of the saponin fraction. spkx.net.cn
The following table summarizes typical parameters used in macroporous resin chromatography for the purification of saponins from Aralia species.
| Parameter | Condition |
|---|---|
| Resin Type | HPD-100 |
| Sample Concentration | 0.3 mg/mL |
| Sample pH | 5.0 |
| Elution Solvents | Gradient of Water to 50% Ethanol |
Preparative High-Performance Liquid Chromatography (HPLC)
Preparative HPLC is a high-resolution technique used for the final purification of Araloside V to achieve high purity. This method utilizes a stationary phase, typically a bonded silica gel, and a liquid mobile phase to separate compounds based on their differential partitioning between the two phases.
Research Findings:
The purification of various triterpenoid saponins from Aralia species has been successfully achieved using preparative HPLC. For the isolation of saponins from Aralia nudicaulis, a semi-preparative HPLC method was employed. uqac.ca The selection of the column and the mobile phase composition is critical for achieving optimal separation. A C18 column is commonly used for the separation of saponins, and the mobile phase often consists of a gradient of acetonitrile and water, sometimes with the addition of an acid like formic acid to improve peak shape. uqac.ca
Below is a table detailing typical conditions for the preparative HPLC purification of Araloside-type saponins.
| Parameter | Condition |
|---|---|
| Column | Kinetex XB-C18 (250 x 21.2 mm, 5 µm) |
| Mobile Phase | A: 0.1% Formic Acid in Water, B: 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 20 mL/min |
| Detection | UV |
High-Speed Counter-Current Chromatography (HSCCC)
High-speed counter-current chromatography is a liquid-liquid partition chromatography technique that avoids the use of a solid support matrix, thereby preventing irreversible adsorption of the sample. It is particularly suitable for the separation of natural products like saponins. The separation is based on the partitioning of the solute between two immiscible liquid phases.
Research Findings:
HSCCC has been effectively used for the preparative isolation of saponins from various plant sources, including those from the Araliaceae family. For the separation of saponins from Panax notoginseng, a member of the Araliaceae family, an n-hexane-n-butanol-water solvent system was successfully employed. nih.gov The selection of the two-phase solvent system is the most critical parameter in developing an HSCCC separation method. The partition coefficient (K) of the target compound in the solvent system determines its behavior during the separation.
The following table provides an example of an HSCCC solvent system and parameters used for the separation of saponins from a plant in the Araliaceae family.
| Parameter | Condition |
|---|---|
| Solvent System | n-Hexane-n-butanol-water (3:4:7, v/v/v) |
| Apparatus | Preparative HSCCC instrument |
| Revolution Speed | Dependent on the specific instrument |
| Flow Rate | Dependent on the specific instrument and column volume |
The combination of these preparative chromatography techniques, often in a sequential manner starting with macroporous resin chromatography followed by preparative HPLC or HSCCC, allows for the efficient isolation and purification of Araloside V from its natural sources to a high degree of purity suitable for further scientific investigation.
Advanced Analytical Characterization of Araloside V
Spectroscopic Methods for Structural Elucidation and Confirmation
Spectroscopy is an indispensable tool in chemical analysis, utilizing the interaction of electromagnetic radiation with matter to obtain structural information. For a molecule like Araloside V, a combination of techniques is employed to piece together its complete chemical puzzle, from the carbon-hydrogen framework to the specific arrangement of functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H-NMR, ¹³C-NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful techniques for the structural elucidation of organic compounds, offering a complete analysis and interpretation of the entire molecular structure. researchgate.net For complex molecules like Araloside V, one-dimensional (¹H, ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments are crucial for assigning the chemical shifts of each proton and carbon atom, thereby confirming the identity and stereochemistry of the aglycone and the sequence of the sugar moieties. researchgate.netsapub.org
The ¹H-NMR spectrum provides information on the number of different types of protons and their neighboring environments. youtube.com The chemical shifts, integration (signal area), and multiplicity (splitting pattern) of the signals are key parameters. youtube.com For Araloside V, the ¹H-NMR spectrum would display characteristic signals for the olefinic proton of the aglycone, numerous overlapping signals for the methine and methylene (B1212753) protons of the saponin (B1150181) backbone and sugar rings, and distinct signals for anomeric protons of the sugar units, which are crucial for determining the anomeric configuration (α or β).
The ¹³C-NMR spectrum reveals the number of non-equivalent carbons in the molecule. oregonstate.edu Unlike ¹H-NMR, standard ¹³C-NMR spectra are typically not integrated, but the chemical shifts are highly informative. youtube.com The spectrum of Araloside V would show signals corresponding to the carbonyl carbon of the carboxylic acid, carbons of the double bond, numerous signals in the aliphatic region for the triterpenoid (B12794562) core, and signals for the sugar carbons, including the anomeric carbons which resonate at characteristic downfield shifts (typically ~100 ppm). ipb.ptwisc.edu Advanced techniques like DEPT can be used to distinguish between methyl (CH₃), methylene (CH₂), and methine (CH) carbons. mdpi.com
The collective data from these NMR experiments allows for the complete structural assignment of Araloside V.
Table 1: Representative ¹³C-NMR Chemical Shifts for Araloside V Structural Moieties Note: This table presents typical, illustrative chemical shift ranges for the key structural components of oleanane-type triterpenoid saponins (B1172615) like Araloside V. Actual values are dependent on the specific molecule and solvent conditions. oregonstate.educarlroth.com
| Carbon Type | Aglycone/Sugar Moiety | Typical Chemical Shift (ppm) |
| Carbonyl (C=O) | Aglycone (Carboxylic Acid) | 175 - 185 |
| Olefinic (C=C) | Aglycone | 120 - 145 |
| Anomeric (O-C-O) | Sugar Units | 95 - 105 |
| Oxygenated Carbons | Sugar Rings | 60 - 85 |
| Aliphatic (C, CH, CH₂, CH₃) | Aglycone | 15 - 60 |
Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS/MS) for Molecular Information
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. uni-saarland.de It is fundamental for determining the molecular weight of Araloside V and for gaining structural information through fragmentation analysis. Soft ionization techniques like Electrospray Ionization (ESI) are commonly used for large, polar molecules like saponins because they can generate intact molecular ions (e.g., [M+H]⁺, [M+Na]⁺, or [M-H]⁻) with minimal fragmentation. aocs.orgspectroscopyonline.com
Tandem mass spectrometry (MS/MS) adds another layer of specificity and structural insight. iastate.edu In an MS/MS experiment, a specific precursor ion from the initial mass spectrum (e.g., the molecular ion of Araloside V) is selected and fragmented through collision-induced dissociation (CID). creative-proteomics.com The resulting product ions are then analyzed. This fragmentation pattern provides a "fingerprint" that is characteristic of the molecule's structure. For a glycoside like Araloside V, the fragmentation typically involves the sequential loss of sugar residues, allowing researchers to determine the mass of the aglycone and the composition and sequence of the sugar chain. magtechjournal.com High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, which helps in confirming the elemental composition of the molecule and its fragments. uni-saarland.de
Infrared (IR) and Ultraviolet (UV) Spectroscopy for Functional Group and Chromophore Analysis
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. thermofisher.com When a sample is exposed to infrared radiation, its molecules absorb energy at specific frequencies that correspond to the vibrations of their chemical bonds (e.g., stretching and bending). libretexts.org The resulting IR spectrum is a plot of absorbance or transmittance versus wavenumber. db-thueringen.de For Araloside V, the IR spectrum would exhibit characteristic absorption bands confirming the presence of key functional groups:
O-H (Hydroxyl) stretching: A broad band typically in the region of 3200-3600 cm⁻¹, indicative of the multiple hydroxyl groups on the sugar moieties and the aglycone.
C=O (Carbonyl) stretching: A strong, sharp peak around 1700-1725 cm⁻¹ corresponding to the carboxylic acid group.
C-O (Alcohol/Ether) stretching: Bands in the 1000-1300 cm⁻¹ region, related to the C-O bonds in the alcohol and glycosidic linkages.
C-H (Alkyl) stretching: Absorptions just below 3000 cm⁻¹.
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about electronic transitions within a molecule, particularly those involving conjugated systems or chromophores. upi.edu Saponins like Araloside V, which lack extensive conjugated systems, are not strongly UV-active. labmanager.com They typically show what is known as "end absorption," where absorbance increases at shorter wavelengths (below 220 nm), which is of limited use for detailed structural analysis but can be relevant for detection. researchgate.netnih.gov The absence of significant peaks in the 230-700 nm range confirms the lack of major chromophores in the structure.
Chromatographic Techniques for Purity Assessment and Quantitative Analysis
Chromatography encompasses a set of laboratory techniques for the separation of mixtures. For a compound like Araloside V, which is often extracted from a complex natural matrix, chromatography is essential for both isolating the pure compound and for accurately measuring its concentration.
High-Performance Liquid Chromatography-Evaporative Light Scattering Detector (HPLC-ELSD)
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for separating, identifying, and quantifying compounds. labmanager.com While UV detectors are common, they are not ideal for analytes that lack a strong chromophore, such as many saponins. thermofisher.com The Evaporative Light Scattering Detector (ELSD) provides a valuable alternative. labmanager.com
The principle of ELSD involves three steps: nebulization of the column effluent into an aerosol, evaporation of the mobile phase in a heated tube to leave behind non-volatile analyte particles, and detection of the light scattered by these particles from a light source. labmanager.comnih.gov The amount of scattered light is proportional to the mass of the analyte. labmanager.com This makes ELSD a "quasi-universal" detector suitable for non-volatile or semi-volatile compounds, regardless of their optical properties. thermofisher.comresearchgate.net HPLC-ELSD methods are frequently developed for the purity assessment and quantification of saponins, allowing for effective separation of Araloside V from structurally similar impurities present in extracts. nih.govnotulaebotanicae.ro
Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) for High-Sensitivity Quantitation
Ultra-Performance Liquid Chromatography (UPLC) utilizes columns with smaller particle sizes (<2 µm) compared to traditional HPLC, operating at higher pressures. measurlabs.com This results in significantly improved resolution, speed, and sensitivity. measurlabs.com When coupled with tandem mass spectrometry (MS/MS), UPLC-MS/MS becomes an exceptionally powerful tool for quantitative analysis. nih.gov It combines the superior separation power of UPLC with the high sensitivity and selectivity of MS/MS detection. waters.commdpi.com
For the high-sensitivity quantitation of Araloside V, a UPLC-MS/MS method is typically operated in the Multiple Reaction Monitoring (MRM) mode. nih.govmdpi.com In MRM, specific precursor-to-product ion transitions unique to Araloside V are monitored, providing exceptional selectivity and minimizing interference from the sample matrix. mdpi.com This allows for the accurate and precise quantification of Araloside V even at very low concentrations in complex biological or herbal matrices. magtechjournal.comnih.gov The method's reliability, speed, and low detection limits make it the gold standard for pharmacokinetic studies and trace-level quantification. magtechjournal.comwaters.com
Table 2: Comparison of Analytical Techniques for Araloside V
| Technique | Primary Application | Information Provided | Key Advantage |
| NMR | Structural Elucidation | Detailed atomic connectivity, stereochemistry | Unambiguous structure determination |
| MS/MS | Structural Elucidation, Identification | Molecular weight, fragmentation pattern, sugar sequence | High sensitivity and structural information |
| IR | Functional Group Identification | Presence of hydroxyl, carbonyl, etc. | Quick confirmation of functional groups |
| UV-Vis | Chromophore Analysis | Information on conjugated systems | Simple, confirms lack of major chromophores |
| HPLC-ELSD | Purity Assessment, Quantification | Separation from impurities, concentration | Universal detection for non-chromophoric compounds |
| UPLC-MS/MS | High-Sensitivity Quantitation | Precise concentration in complex matrices | Unmatched sensitivity, specificity, and speed |
Application of Other Hyphenated Techniques (e.g., LC-HRMS, GC-MS)
The comprehensive characterization of complex natural products such as Araloside V necessitates the use of sophisticated analytical techniques that provide high degrees of sensitivity and selectivity. jyoungpharm.org Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are indispensable tools in modern phytochemistry. wisdomlib.orgmdpi.com
Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS)
LC-HRMS has become a cornerstone for the analysis of triterpenoid saponins like Araloside V. phcogres.commdpi.com This technique combines the powerful separation capabilities of liquid chromatography with the precise mass analysis of high-resolution mass spectrometry. mdpi.comnih.gov Its utility stems from several key advantages. It is particularly well-suited for analyzing thermolabile and high-molecular-weight compounds, such as saponins, which are not amenable to gas chromatography without derivatization. phcogres.com The electrospray ionization (ESI) source, commonly used in LC-MS, gently ionizes molecules, allowing them to be transferred into the gas phase for mass analysis with minimal fragmentation. phcogres.com
High-resolution mass spectrometers, such as Time-of-Flight (TOF) or Orbitrap analyzers, provide extremely accurate mass measurements. d-nb.info This precision enables the determination of the elemental composition of Araloside V and its metabolites, facilitating structural elucidation and the identification of unknown compounds in complex plant extracts. mdpi.com The high sensitivity and selectivity of LC-HRMS also allow for the detection and quantification of trace-level components, which is crucial for metabolomics and pharmacokinetic studies. nih.govnih.govrsc.org
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful hyphenated technique used in phytochemical analysis. innovareacademics.in It separates volatile compounds in the gas phase and identifies them based on their mass-to-charge ratio and fragmentation patterns. notulaebotanicae.ro For non-volatile compounds like the triterpenoid saponin Araloside V, a chemical derivatization step is necessary to increase their volatility. academicjournals.org This typically involves converting polar functional groups (like hydroxyl groups) into less polar, more volatile ethers or esters.
Once derivatized, the sample is introduced into the gas chromatograph, where it is vaporized and separated. innovareacademics.in The separated components then enter the mass spectrometer, which provides a mass spectrum for each peak. notulaebotanicae.ro This spectrum serves as a molecular fingerprint, offering information about the molecular weight and structural features of the analyte. phcogj.com While LC-MS is generally preferred for large, non-volatile molecules like saponins, GC-MS can be a valuable tool for analyzing the aglycone (sapogenin) portion of the molecule after hydrolysis or for profiling other, more volatile compounds present in the plant extract. phcogres.comnotulaebotanicae.ro
Table 1: Comparison of LC-HRMS and GC-MS for Saponin Analysis
| Feature | Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) | Gas Chromatography-Mass Spectrometry (GC-MS) |
|---|---|---|
| Principle | Separates compounds in a liquid mobile phase followed by high-accuracy mass analysis. mdpi.com | Separates volatile compounds in a gas mobile phase followed by mass analysis. notulaebotanicae.ro |
| Sample Volatility | Suitable for non-volatile and thermolabile compounds. phcogres.com | Requires volatile and thermally stable compounds; non-volatile saponins require derivatization. academicjournals.org |
| Ionization | Soft ionization techniques (e.g., ESI) keep the molecule intact. phcogres.com | Hard ionization (e.g., Electron Ionization) causes extensive fragmentation, providing structural clues. |
| Primary Application for Araloside V | Ideal for direct analysis, quantification, and structural elucidation of the intact saponin and its metabolites. mdpi.com | Analysis of the aglycone (sapogenin) moiety after chemical hydrolysis or for volatile constituents in the extract. |
| Information Provided | Provides highly accurate mass of the molecular ion, enabling elemental composition determination. d-nb.info | Provides a fragmentation pattern (fingerprint) and molecular weight information. phcogj.com |
Rigorous Analytical Method Validation in Research Contexts
The validation of an analytical method is the process of demonstrating that it is suitable for its intended purpose. mdpi.com In phytochemical research, where the complexity of plant extracts presents significant challenges, rigorous method validation is essential to ensure that the data generated are reliable and reproducible. frontiersin.org The International Conference on Harmonisation (ICH) provides guidelines that are often followed for this purpose. mdpi.com
Parameters for Method Validation (e.g., specificity, accuracy, precision, linearity, range, robustness)
Method validation involves assessing several key performance parameters to establish the reliability of the method. mdpi.comfrontiersin.org
Specificity/Selectivity: This is the ability of the method to assess the analyte unequivocally in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components. frontiersin.orgnorfeed.net In the context of Araloside V, this means the method must be able to distinguish and quantify it without interference from other saponins or phytochemicals in the extract. phcogres.com
Accuracy: Accuracy refers to the closeness of the test results obtained by the method to the true value. rsc.org It is often determined by recovery studies, where a known amount of the analyte (Araloside V) is added to a sample matrix and the percentage of the analyte recovered by the method is calculated. mdpi.comnorfeed.net
Precision: Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. rsc.org It is usually expressed as the relative standard deviation (RSD) and is evaluated at three levels:
Repeatability (Intra-day precision): Assesses precision over a short interval of time with the same analyst and equipment. ingentaconnect.com
Intermediate Precision (Inter-day precision): Assesses variations within the same laboratory, but on different days, with different analysts, or different equipment. mdpi.com
Reproducibility: Assesses precision between different laboratories. d-nb.info
Linearity: This is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte within a given range. phcogres.com A linear relationship is typically demonstrated by a regression analysis, with the correlation coefficient (r²) being a key indicator. ingentaconnect.com
Range: The range is the interval between the upper and lower concentration levels of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. phcogres.com
Robustness: Robustness measures the capacity of a method to remain unaffected by small, deliberate variations in method parameters. mdpi.com This provides an indication of its reliability during normal usage. For an LC method, this could include variations in mobile phase composition, pH, column temperature, and flow rate. mdpi.com
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. mdpi.com
Table 2: Key Parameters for Analytical Method Validation
| Parameter | Description | Common Acceptance Criteria in Phytochemical Research |
|---|---|---|
| Specificity | Ability to measure the analyte in the presence of other components. frontiersin.org | No interfering peaks at the retention time of the analyte. |
| Accuracy | Closeness of the measured value to the true value. rsc.org | Recovery typically between 80-120%. rsc.orgingentaconnect.com |
| Precision | Agreement among repeated measurements. rsc.org | Relative Standard Deviation (RSD) < 15%. rsc.orgingentaconnect.com |
| Linearity | Proportionality of the signal to the analyte concentration. phcogres.com | Correlation coefficient (r²) ≥ 0.99. rsc.orgingentaconnect.com |
| Range | The concentration interval where the method is precise, accurate, and linear. phcogres.com | Defined by the linearity study. |
| Robustness | Stability against small, deliberate changes in method parameters. mdpi.com | RSD of results under varied conditions should be low. mdpi.com |
| LOD/LOQ | The lowest concentration that can be reliably detected/quantified. mdpi.com | Signal-to-noise ratio of 3:1 for LOD and 10:1 for LOQ. |
Importance of Validated Methods for Research Data Integrity and Reproducibility
The integrity and reproducibility of scientific research are paramount, and this is particularly true in the field of natural products, where the inherent variability of biological materials can complicate findings. frontiersin.org Using validated analytical methods is crucial for ensuring the quality and reliability of research data. wisdomlib.org
Validated methods guarantee that the measurements of a phytochemical like Araloside V are accurate and precise. frontiersin.org This is fundamental for the correct characterization of plant extracts and for establishing meaningful structure-activity relationships. Without this assurance, it is difficult to compare results across different studies, leading to inconsistent or conflicting outcomes. frontiersin.org For instance, variations in the reported biological activity of an extract could be due to actual differences in phytochemical content or simply the result of using an unvalidated, unreliable analytical method.
Biosynthesis and Metabolic Pathway Investigations of Araloside V
Elucidation of the Triterpenoid (B12794562) Saponin (B1150181) Biosynthetic Pathway in Aralia elata
Aralia elata is a rich source of oleanane-type pentacyclic triterpenoid saponins (B1172615), including Araloside V. nih.govresearcher.life The elucidation of the biosynthetic pathway in this species has been a significant area of research, leveraging transcriptomic and genomic analyses to identify the key molecular components. frontiersin.orgnih.govresearchgate.net The general pathway can be divided into three main stages: the formation of the universal C5 precursors, the synthesis of the triterpenoid backbone, and the subsequent modifications that create structural diversity. nih.govmdpi.com
The journey to Araloside V begins with fundamental building blocks derived from primary metabolism. The cytosolic mevalonic acid (MVA) pathway is the primary contributor to triterpenoid biosynthesis, supplying the initial C5 precursors. nih.govoup.commdpi.com
Key Precursors and Enzymes:
The pathway initiates with the synthesis of isopentenyl diphosphate (B83284) (IPP) and its isomer dimethylallyl diphosphate (DMAPP) via the MVA pathway. nih.govoup.com These precursors are sequentially condensed to form the C15 compound farnesyl diphosphate (FPP), a reaction catalyzed by farnesyl diphosphate synthase (FPS). nih.govfrontiersin.org Two molecules of FPP are then joined head-to-head by squalene (B77637) synthase (SS) to produce squalene. frontiersin.orgmdpi.com Squalene epoxidase (SE) subsequently catalyzes the epoxidation of squalene to form 2,3-oxidosqualene (B107256), a critical intermediate. frontiersin.orgmdpi.com
The cyclization of 2,3-oxidosqualene is a pivotal step. In A. elata, this is primarily performed by β-amyrin synthase (β-AS), which forms the pentacyclic oleanane (B1240867) skeleton, β-amyrin. nih.govfrontiersin.org This core structure then undergoes a series of oxidative modifications, primarily mediated by cytochrome P450 monooxygenases (CYP450s), followed by glycosylation reactions catalyzed by UDP-glycosyltransferases (UGTs). nih.govmdpi.com
Transcriptome analysis of A. elata has identified candidate genes for these modification steps. For instance, CYP716A subfamily members, such as CYP716A295 and CYP716A296, show high homology to β-amyrin 28-oxidase and are believed to be involved in the synthesis of oleanolic acid. nih.govnih.gov Further oxidation to hederagenin (B1673034) is likely carried out by members of the CYP72A family, with CYP72A763 and CYP72A776 being identified as strong candidates. nih.gov The final step, glycosylation, is carried out by UGTs. Several candidate UGTs in A. elata have been identified that show homology to enzymes known to glycosylate oleanolic acid and hederagenin at the C-3 and C-28 positions, leading to the formation of complex saponins like Araloside V. nih.gov
| Enzyme | Abbreviation | Function | Reference |
|---|---|---|---|
| Farnesyl Diphosphate Synthase | FPS | Catalyzes the synthesis of farnesyl diphosphate (FPP) from IPP and DMAPP. | frontiersin.org |
| Squalene Synthase | SS | Catalyzes the condensation of two FPP molecules to form squalene. | mdpi.com |
| Squalene Epoxidase | SE | Catalyzes the epoxidation of squalene to 2,3-oxidosqualene. | mdpi.com |
| β-Amyrin Synthase | β-AS | Cyclizes 2,3-oxidosqualene to the pentacyclic triterpenoid, β-amyrin. | nih.govfrontiersin.org |
| Cytochrome P450 (CYP716A subfamily) | CYP450 | Oxidizes β-amyrin at the C-28 position to form oleanolic acid. | nih.gov |
| Cytochrome P450 (CYP72A subfamily) | CYP450 | Further oxidizes oleanolic acid to produce other sapogenins like hederagenin. | nih.gov |
| UDP-Glycosyltransferase | UGT | Transfers sugar moieties to the sapogenin backbone to form saponins. | nih.gov |
The biosynthetic network leading to Araloside V is characterized by several key intermediates and critical branch points that determine the final structure of the saponin. The linear pathway from IPP/DMAPP leads to the formation of 2,3-oxidosqualene. nih.gov
This molecule, 2,3-oxidosqualene, stands at a crucial metabolic crossroads. nih.gov The fate of this intermediate is determined by the class of oxidosqualene cyclase (OSC) that acts upon it. In A. elata, the prevalence of β-amyrin synthase (β-AS) channels the flux towards the production of β-amyrin, the precursor for oleanane-type saponins such as the aralosides. frontiersin.orgnih.gov This contrasts sharply with related species like Panax ginseng, where dammarenediol-II synthase (DDS) directs the pathway towards dammarane-type saponins (ginsenosides). nih.govresearchgate.net
Following the formation of the β-amyrin skeleton, further diversification occurs through the actions of CYP450s and UGTs. nih.gov These enzymes create a web of interconnected intermediates. Oxidation of β-amyrin yields oleanolic acid, which can then be further oxidized to other sapogenins like hederagenin. nih.gov Each of these sapogenins serves as a substrate for various UGTs, which attach different sugar chains at specific positions (e.g., C-3 and C-28), creating a vast array of different saponin structures. nih.gov The specific combination of CYP450 and UGT activities ultimately dictates the production of Araloside V.
Molecular and Genetic Approaches to Pathway Dissection
Modern molecular and genetic techniques have been instrumental in dissecting the complex biosynthetic pathway of Araloside V. These approaches allow for the functional characterization of individual enzymes and the study of regulatory mechanisms.
Heterologous expression, the process of expressing a gene in a host organism that does not naturally have it, is a powerful tool for verifying enzyme function. wikipedia.org Common hosts like the bacterium Escherichia coli and the yeast Saccharomyces cerevisiae are used as cellular factories to produce specific enzymes from A. elata for in vitro characterization. mdpi.commdpi.com
For example, researchers can isolate a candidate UGT gene from A. elata, insert it into an expression vector, and introduce it into E. coli or yeast. nih.gov The host cells then synthesize the UGT protein, which can be purified and tested in a test tube with its predicted substrates (e.g., oleanolic acid and a sugar donor like UDP-glucose) to confirm its specific catalytic activity. mdpi.comsemanticscholar.org This approach has been successfully used to characterize enzymes in related saponin pathways. researchgate.net Significantly, the de novo synthesis of more than 13 aralosides has been successfully achieved in Saccharomyces cerevisiae by co-expressing multiple biosynthetic genes from A. elata, including those for CYP450s and UGTs, demonstrating the power of this synthetic biology approach. dntb.gov.ua
Several studies in A. elata have utilized these strategies. For instance, the overexpression of AeHMGR, which encodes a rate-limiting enzyme in the upstream MVA pathway, was shown to alter the expression of downstream genes like AeSS and Aeβ-AS and ultimately affect the total saponin content. nih.gov In another study, overexpressing a squalene synthase gene from Panax notoginseng (PnSS) in A. elata led to changes in the levels of key precursors. mdpi.com Furthermore, the overexpression of a regulatory gene, the transcription factor AeWRKY2, was found to enhance the accumulation of the key Araloside precursors oleanolic acid and hederagenin. researcher.life Conversely, introducing the dammarenediol-II synthase gene (PgDDS) from Panax ginseng into A. elata, which naturally lacks it, successfully rerouted the metabolic flux to produce dammarane-type saponins, highlighting the critical role of this branch-point enzyme. nih.govresearchgate.net
Comparative Biosynthetic Analyses with Related Natural Products (e.g., other Aralosides, Ginsenosides)
Comparing the biosynthetic pathways of Araloside V with other related saponins, particularly the ginsenosides (B1230088) from the well-studied Panax genus, offers profound insights into the evolution of triterpenoid diversity. Aralia and Panax belong to the same family (Araliaceae) and share a common ancestor, yet they produce distinct classes of saponins. nih.govmdpi.com
The primary point of divergence lies in the cyclization of 2,3-oxidosqualene. nih.govresearchgate.net As mentioned, A. elata predominantly uses β-amyrin synthase (β-AS) to produce oleanane-type aralosides. mdpi.com In contrast, Panax species utilize dammarenediol-II synthase (DDS) to create the dammarane (B1241002) skeleton of ginsenosides. mdpi.comnih.gov Genomic and transcriptomic analyses suggest that A. elata lacks a functional DDS gene, which explains the absence of dammarane-type saponins as its major constituents. researchgate.netresearchgate.net
Comparative transcriptomics across 19 species of the Araliaceae family revealed that key enzyme families, including OSCs (β-AS and DDS), CYP450s, and UGTs, have distinct expression patterns and have followed independent evolutionary paths in Panax versus other genera. researchgate.netmdpi.com This functional divergence enables the specific and efficient synthesis of ginsenosides in Panax and aralosides in Aralia. mdpi.com While both pathways start from the same precursors, the evolution of key enzymes at critical branch points has led to the distinct chemical profiles observed in these medicinally important plants.
| Biosynthetic Step | Aralia elata (Aralosides) | Panax ginseng (Ginsenosides) | Reference |
|---|---|---|---|
| Primary Saponin Type | Oleanane-type (Pentacyclic) | Dammarane-type (Tetracyclic) | nih.gov |
| Key Oxidosqualene Cyclase (OSC) | β-Amyrin Synthase (β-AS) | Dammarenediol-II Synthase (DDS) | nih.govmdpi.com |
| Resulting Triterpene Skeleton | β-Amyrin | Dammarenediol-II | researchgate.net |
| Key Modifying Enzyme Families | CYP716A, CYP72A, UGTs | CYP716A, UGTs (e.g., PPDS, PPTS) | nih.govnih.gov |
Molecular Mechanisms of Action and Cellular Target Identification of Araloside V
Enzyme Kinetics and Inhibitory Mechanisms
Enzyme kinetics studies are fundamental to understanding how a compound like Araloside V interacts with enzymes to modulate their activity. nih.gov These studies can reveal whether the inhibition is reversible or permanent and provide key parameters that quantify the inhibitor's potency and mechanism. nih.govunina.it
Reversible and Irreversible Inhibition Studies
Inhibition of enzyme activity can be either reversible or irreversible. numberanalytics.cominteresjournals.org Reversible inhibitors bind to enzymes through non-covalent interactions and can readily dissociate, while irreversible inhibitors typically form strong, often covalent, bonds, leading to permanent inactivation of the enzyme. numberanalytics.comnih.gov
Studies on a related compound, araloside A, have indicated that its inhibition of α-glucosidase is a reversible process. dovepress.com This was determined by observing that plots of the reaction velocity versus enzyme concentration passed through the origin, a characteristic of reversible inhibition. dovepress.com This reversibility suggests that the interaction between the inhibitor and the enzyme is transient, allowing for the possibility of restoring enzyme function. nih.govnih.gov
Determination of Kinetic Parameters (e.g., Michaelis-Menten constants, inhibition constants)
The interaction between an enzyme and its inhibitor can be quantitatively described by kinetic parameters such as the Michaelis-Menten constant (K) and the inhibition constant (Ki). sigmaaldrich.comnih.gov The K value represents the substrate concentration at which the reaction rate is half of its maximum (V*), providing a measure of the enzyme's affinity for its substrate. sigmaaldrich.comlibretexts.org The Ki value, on the other hand, quantifies the inhibitor's binding affinity to the enzyme. sigmaaldrich.com
Kinetic studies on araloside A's inhibition of α-amylase, another carbohydrate-hydrolyzing enzyme, revealed a competitive inhibition mechanism. tjnpr.orgresearchgate.net In this type of inhibition, the inhibitor competes with the substrate for the same active site on the enzyme. unina.itinteresjournals.org This was evidenced by an increase in the K* value while the V* remained unchanged in the presence of the inhibitor. tjnpr.orgresearchgate.net
The following table summarizes the kinetic parameters determined for araloside A's interaction with α-amylase:
| Inhibitor | V* (µM/min) | K* (µM) | Inhibition Type |
| Araloside A | ~ 0.0635 | ~ 4.691 | Competitive |
| Acarbose (Control) | ~ 0.053 | ~ 6.521 | Mixed |
| Data derived from studies on araloside A and α-amylase. tjnpr.orgtjnpr.org |
These kinetic parameters are crucial for comparing the inhibitory potential of different compounds and for understanding the nature of their interaction with the target enzyme. fiveable.me
Interaction with Specific Enzymes (e.g., α-glucosidase inhibition)
α-Glucosidase is a key enzyme in carbohydrate digestion, and its inhibition is a therapeutic strategy for managing postprandial hyperglycemia. wikipedia.orgmdpi.com Both total saponins (B1172615) from Aralia taibaiensis and its active component, araloside A, have been shown to inhibit α-glucosidase activity. dovepress.com This inhibition occurs through binding to the enzyme, which in turn alters its conformation and microenvironment, ultimately reducing its catalytic function. dovepress.com
Ligand-Protein Interaction Analysis
To further understand the molecular basis of inhibition, various techniques are employed to study the interaction between a ligand, such as Araloside V, and its target protein. These methods provide insights into the binding mode, affinity, and conformational changes that occur upon binding. nih.gov
Molecular Docking and Computational Simulations for Binding Mode Prediction
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a protein's active site. openaccessjournals.combohrium.com This method helps in visualizing the interactions at an atomic level and understanding the structural basis of inhibition. frontiersin.orgnih.gov
Molecular docking studies of araloside A with α-glucosidase have predicted its binding mode. dovepress.com These simulations suggest that araloside A partially binds to the surface of the protein. dovepress.com The stability of this interaction is attributed to the formation of multiple hydrogen bonds with specific amino acid residues within the enzyme's active site, such as GLU-411 and ASP-307. dovepress.com The predicted hydrogen bond distances of 1.8 Å and 2.2 Å are significantly shorter than a typical hydrogen bond (around 3.5 Å), indicating a strong and stable interaction. dovepress.com
Spectroscopic Techniques (e.g., Fluorescence Quenching) for Binding Characterization
Fluorescence spectroscopy is a powerful tool for studying ligand-protein interactions. jelsciences.com Changes in the intrinsic fluorescence of a protein, primarily from tryptophan residues, upon ligand binding can provide information about the binding mechanism, binding constants, and the number of binding sites. jelsciences.comnih.gov
Fluorescence quenching studies have been used to characterize the interaction between araloside A and α-glucosidase. dovepress.com The results indicate that araloside A quenches the intrinsic fluorescence of α-glucosidase through a static quenching mechanism, which implies the formation of a stable ground-state complex between the ligand and the protein. dovepress.comjelsciences.com
The binding constant (Ka) and the number of binding sites (n) can be calculated from the fluorescence quenching data. dovepress.com For the interaction between araloside A and α-glucosidase at 298 K, the Ka value was determined to be 1.18 × 10³ L/g, and the number of binding sites was approximately one. dovepress.com The high Ka value suggests a strong binding affinity between araloside A and α-glucosidase. dovepress.com The decrease in Ka with increasing temperature indicates that the stability of the complex is reduced at higher temperatures. dovepress.com
The following table summarizes the binding parameters obtained from fluorescence quenching studies of araloside A with α-glucosidase:
| Compound | Temperature (K) | Binding Constant (Ka) (L/g) | Number of Binding Sites (n) |
| Araloside A | 298 | 1.18 × 10³ | ~1 |
| Data derived from fluorescence quenching studies of araloside A and α-glucosidase. dovepress.com |
Based on a thorough review of available scientific literature, there is currently insufficient specific data to generate a detailed article on the chemical compound “Araloside V” that adheres to the provided outline.
The search results indicate that Araloside V (also known as Congmunoside V) is a triterpenoid (B12794562) saponin (B1150181) isolated from plants such as Aralia elata. medchemexpress.com Some sources suggest it may have potential antioxidant, anti-inflammatory, and immunomodulatory properties, though research is still in preliminary stages. biosynth.commdpi.comresearchgate.net
However, there is no specific published research detailing the molecular mechanisms of Araloside V in the following areas requested in the outline:
Identification of Specific Cellular and Molecular Targets:Beyond general statements about potential interactions with cellular signaling pathways, specific molecular targets for Araloside V have not been identified in the reviewed literature.biosynth.com
In contrast, extensive research is available for the related compounds Araloside A and Araloside C, detailing their effects on many of the pathways mentioned above. Due to the strict instruction to focus solely on Araloside V, an article that is thorough, informative, and scientifically accurate cannot be constructed at this time.
Direct Protein Binding Targets
Identifying the specific proteins that a compound interacts with is a cornerstone of understanding its mechanism of action. danaher.com For Araloside V, research has pointed to a significant interaction with Heat shock protein 90 (Hsp90).
Heat shock protein 90 (Hsp90): A Key Interaction
Hsp90 is a molecular chaperone that plays a crucial role in the folding, stabilization, and function of a wide array of "client" proteins, many of which are involved in signal transduction and cell cycle regulation. shellichemistry.com Studies have revealed that Araloside C, a closely related compound, directly binds to Hsp90. nih.gov Molecular docking analyses have shown that Araloside C can fit into the ATP/ADP-binding pocket of Hsp90, forming hydrogen bonds with specific amino acid residues. nih.gov The binding affinity of Araloside C to Hsp90 has been quantified, further supporting a direct interaction. nih.gov
This interaction is significant as Hsp90 is a well-established therapeutic target in various diseases, including cancer. alzforum.org By binding to Hsp90, Araloside V may modulate the activity of this crucial chaperone, thereby influencing the stability and function of its client proteins. Research on Araloside C has shown that its protective effects in cardiomyocytes are linked to its ability to bind to Hsp90 and upregulate its expression. nih.govfrontiersin.org The inhibition of Hsp90 has been shown to counteract these protective effects, highlighting the importance of this interaction. nih.govfrontiersin.org
| Parameter | Finding | Methodology | Significance |
| Binding Target | Heat shock protein 90 (Hsp90) | Molecular Docking, Nanopore Optical Interferometry | Modulates Hsp90's chaperone activity, impacting client protein stability and function. |
| Binding Site | ATP/ADP-binding domain | Molecular Docking | Suggests a competitive inhibition mechanism. |
| Key Interactions | Hydrogen bonds with Asn 37, Asn 92, and Phe 124 | Molecular Modeling | Stabilizes the Araloside-Hsp90 complex. |
| Binding Affinity (K D ) | 29 μM (for Araloside C) | Nanopore Optical Interferometry | Indicates a strong and direct interaction. |
Impact on Cellular Organelles
The effects of Araloside V extend to the intricate network of cellular organelles, particularly the mitochondria and the endoplasmic reticulum, which are central to cellular function and survival.
Mitochondria: The Cell's Powerhouse
Mitochondria are vital for cellular energy production through oxidative phosphorylation and are also key regulators of apoptosis, or programmed cell death. mdpi.comresearchgate.net Research on Araloside A, another related saponin, has demonstrated its ability to influence mitochondrial-mediated signaling pathways. researchgate.net Specifically, it has been shown to modulate the expression of pro-apoptotic proteins like Bax and anti-apoptotic proteins like Bcl-2, thereby influencing the integrity of the mitochondrial membrane and the release of cytochrome c, a critical step in the apoptotic cascade. researchgate.net
Studies on the broader class of triterpenoids, to which Araloside V belongs, have also highlighted their role in protecting mitochondrial function by reducing reactive oxygen species (ROS) levels. medchemexpress.commdpi.com By preserving mitochondrial integrity and function, these compounds can help maintain cellular homeostasis and prevent cell death.
Endoplasmic Reticulum: A Hub of Protein Synthesis and Stress Response
The endoplasmic reticulum (ER) is a major site of protein synthesis, folding, and modification. plos.org Perturbations in ER function can lead to a state of "ER stress," which, if unresolved, can trigger apoptosis. nih.gov
Research has shown that Araloside C can protect against ER stress induced by hypoxia/reoxygenation in cardiomyocytes. frontiersin.orgnih.gov This protective effect is mediated, at least in part, by its interaction with Hsp90. frontiersin.orgnih.gov By increasing the expression of Hsp90, Araloside C helps to alleviate ER stress and inhibit the activation of ER stress-dependent apoptotic pathways. frontiersin.orgnih.gov Specifically, Araloside C has been found to suppress the PERK/eIF2α signaling pathway, a key branch of the unfolded protein response (UPR) that is activated during ER stress. frontiersin.orgnih.gov
| Organelle | Effect of Araloside Analogs | Underlying Mechanism |
| Mitochondria | Modulates apoptosis | Regulates the expression of Bcl-2 family proteins, preserving mitochondrial membrane potential. |
| Endoplasmic Reticulum | Alleviates ER stress | Increases Hsp90 expression, which in turn suppresses the PERK/eIF2α pathway of the UPR. |
Preclinical Pharmacological Research of Araloside V in in Vitro and in Vivo Models
In Vitro Studies on Isolated Cells and Cell Lines
Cardioprotective Investigations using Cardiomyocyte Models (e.g., hypoxia/reoxygenation injury)
Araloside V's potential to protect heart cells has been explored in laboratory settings using cardiomyocyte models that simulate conditions of oxygen deprivation and subsequent restoration, known as hypoxia/reoxygenation (H/R) injury. This process is clinically relevant to events like heart attacks and subsequent treatments to restore blood flow.
In studies utilizing H9c2 cardiomyocytes, a cell line derived from rat heart tissue, Araloside C, a closely related compound, demonstrated significant protective effects against H/R-induced injury. nih.govnih.gov Pre-treatment with Araloside C was found to improve cell viability, reduce the leakage of lactate (B86563) dehydrogenase (LDH)—an indicator of cell damage—and prevent apoptosis, or programmed cell death. nih.gov The compound was observed to maintain the mitochondrial membrane potential, which is crucial for cellular energy production, and decrease the generation of mitochondrial reactive oxygen species (ROS), which are damaging molecules. researchgate.net
The mechanisms underlying these cardioprotective effects appear to be multifaceted. Research suggests that Araloside C can suppress endoplasmic reticulum (ER) stress, a cellular response to stress that can lead to cell death. nih.govresearchgate.net This is achieved by inhibiting ER stress-associated proteins such as GRP78, CHOP, and Caspase-12. researchgate.net Furthermore, Araloside C has been shown to up-regulate the expression of Heat Shock Protein 90 (Hsp90), a protein that plays a role in cell survival. nih.gov The interaction with Hsp90 is thought to be a key part of its protective action, as inhibiting Hsp90 diminished the beneficial effects of Araloside C. nih.gov Another identified mechanism involves the activation of the STAT3 pathway, which is involved in cell signaling and survival. researchgate.net
Additionally, studies on H9c2 cardiomyoblasts have shown that Araloside C can protect against oxidative stress by modulating mitochondrial function and activating the AMPK pathway, a key regulator of cellular energy homeostasis. nih.gov It was found to increase cell viability, improve mitochondrial membrane potential, decrease mitochondrial ROS levels, and enhance cellular ATP production. nih.gov
Collectively, these in vitro findings suggest that Aralosides possess significant cardioprotective properties by mitigating the cellular damage caused by hypoxia/reoxygenation through various mechanisms, including reducing oxidative stress, inhibiting apoptosis, and modulating key cellular stress-response pathways. nih.govnih.govresearchgate.net
Table 1: Effects of Araloside C on Cardiomyocytes in Hypoxia/Reoxygenation Models
| Parameter Measured | Cell Line | Effect of Araloside C | Reference |
| Cell Viability | H9c2 | Increased | nih.govnih.gov |
| LDH Leakage | H9c2 | Decreased | nih.gov |
| Apoptosis | H9c2 | Decreased | nih.govresearchgate.net |
| Mitochondrial Membrane Potential | H9c2 | Maintained/Improved | researchgate.net |
| Mitochondrial ROS | H9c2 | Decreased | researchgate.net |
| ER Stress Markers (GRP78, CHOP, Caspase-12) | H9c2 | Inhibited | researchgate.net |
| Hsp90 Expression | H9c2 | Up-regulated | nih.gov |
| STAT3 Phosphorylation | H9c2 | Increased | researchgate.net |
| Cellular ATP Levels | H9c2 | Increased | nih.gov |
Anti-inflammatory Research on Immunological Cells (e.g., macrophage models)
Aralosides have demonstrated notable anti-inflammatory effects in in vitro studies using immunological cells, particularly macrophage models. Macrophages are key players in the inflammatory process and can adopt different functional phenotypes, broadly categorized as pro-inflammatory (M1) and anti-inflammatory (M2).
In research involving RAW264.7 macrophages, a murine macrophage cell line, Araloside C was shown to modulate macrophage polarization. nih.govnih.gov When these cells were exposed to oxidized low-density lipoprotein (ox-LDL), a factor contributing to atherosclerosis, Araloside C treatment promoted a shift towards the anti-inflammatory M2 phenotype. nih.govnih.gov This was evidenced by an increase in the expression of M2 markers like Arginase-1 (Arg1) and a decrease in the expression of M1 markers such as CD86 and inducible nitric oxide synthase (iNOS). nih.gov
The mechanism behind this modulation of macrophage polarization by Araloside C appears to be linked to the activation of Sirtuin 1 (Sirt1), a protein involved in cellular regulation, and the subsequent induction of autophagy, a cellular process for degrading and recycling cellular components. nih.govnih.govaging-us.com The anti-atherosclerotic and M2 polarization effects of Araloside C were diminished when autophagy or Sirt1 were inhibited. nih.govnih.gov
Furthermore, in lipopolysaccharide (LPS)-stimulated macrophage cells, Araloside A has been shown to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator, in a concentration-dependent manner. japsonline.com This indicates a direct inhibitory effect on inflammatory pathways. Studies on rheumatoid arthritis fibroblast-like synoviocytes, which are also involved in inflammatory processes, revealed that Araloside A could curb the production of inflammatory cytokines like interleukin-6 (IL-6) and interleukin-8 (IL-8), as well as prostaglandin (B15479496) E2 and nitric oxide. researchgate.net This anti-inflammatory action was linked to the inhibition of the nuclear factor kappa B (NF-κB) pathway, a central regulator of inflammation. researchgate.net
These in vitro findings highlight the potential of Aralosides as anti-inflammatory agents, capable of suppressing the production of inflammatory mediators and promoting a shift in macrophage polarization towards an anti-inflammatory state. nih.govnih.govjapsonline.comresearchgate.net
Table 2: Anti-inflammatory Effects of Aralosides in In Vitro Models
| Compound | Cell Model | Key Findings | Mechanism of Action | Reference |
| Araloside C | RAW264.7 Macrophages | Promoted M2 macrophage polarization, reduced foam cell formation. | Sirt1-mediated autophagy | nih.govnih.govaging-us.com |
| Araloside A | LPS-stimulated Macrophages | Inhibited nitric oxide (NO) production. | Not specified | japsonline.com |
| Araloside A | Rheumatoid Arthritis Fibroblast-like Synoviocytes (MH7A) | Inhibited production of IL-6, IL-8, PGE2, and NO. | Inhibition of NF-κB pathway | researchgate.net |
Antineoplastic Activity in Cancer Cell Lines
The potential of Aralosides as anticancer agents has been investigated in various cancer cell lines, revealing cytotoxic effects against several types of cancer.
Araloside A has demonstrated cytotoxicity against stomach cancer cell lines, specifically SNU-638 and AGS cells. japsonline.com It was also found to be effective against the melanoma cell line B16-F1. japsonline.com However, it did not show cytotoxic activity against the NIH:OVCAR-3 ovarian cancer cell line. japsonline.com The anti-cancer activity of Araloside A appears to be independent of its antioxidant activity, which was found to be low. japsonline.com
Further research on extracts from Aralia elata, the plant from which Aralosides are derived, has provided broader evidence of anticancer properties. Methanol, ethyl acetate, and chloroform (B151607) extracts of Aralia elata exhibited potent cytotoxicity against stomach cancer cells (SNU-638 and AGS), melanoma cells, and ovarian cancer cells. scielo.br The viability of these cancer cells was decreased in a dose-dependent manner. scielo.br Other compounds isolated from Aralia elata, such as triterpene saponins (B1172615) and aralin, have also been reported to inhibit the growth of various cancer cell lines including kidney, cervical, bladder, and lung cancer. scielo.brscielo.br
These studies suggest that Araloside A and other related compounds from Aralia elata possess antineoplastic activity against specific cancer cell lines, indicating their potential for further investigation in cancer therapy. japsonline.comscielo.brscielo.br
Table 3: Antineoplastic Activity of Araloside A and Aralia elata Extracts
| Agent | Cancer Cell Line | Outcome | Reference |
| Araloside A | SNU-638 (Stomach Cancer) | Cytotoxic | japsonline.com |
| Araloside A | AGS (Stomach Cancer) | Cytotoxic | japsonline.com |
| Araloside A | B16-F1 (Melanoma) | Cytotoxic | japsonline.com |
| Araloside A | NIH:OVCAR-3 (Ovarian Cancer) | No cytotoxicity | japsonline.com |
| Aralia elata Extracts (Methanol, Ethyl Acetate, Chloroform) | SNU-638, AGS (Stomach Cancer) | Potent cytotoxicity | scielo.br |
| Aralia elata Extracts (Methanol, Ethyl Acetate, Chloroform) | Melanoma Cells | Potent cytotoxicity | scielo.br |
| Aralia elata Extracts (Methanol, Ethyl Acetate, Chloroform) | Ovarian Cancer Cells | Potent cytotoxicity | scielo.br |
Antioxidant Effects in Cellular Systems
Aralosides have been investigated for their antioxidant properties in various cellular systems, demonstrating the ability to counteract oxidative stress, a condition implicated in numerous diseases.
In a study using HEK293 cells, a human embryonic kidney cell line, Araloside A, when co-administered with L-ascorbic acid (Vitamin C), exhibited a strong synergistic antioxidant effect. researchgate.netresearchgate.net This combination increased cell viability and the activity of antioxidant enzymes, while inhibiting the release of lactate dehydrogenase (LDH), a marker of cell damage. researchgate.net It also reduced the accumulation of malondialdehyde (MDA), a product of lipid peroxidation, and intracellular reactive oxygen species (ROS). researchgate.net The free radical scavenging ability was positively correlated with the activity of superoxide (B77818) dismutase (SOD) and catalase (CAT), as well as the glutathione (B108866) (GSH)/oxidized glutathione (GSSG) ratio and total antioxidant capacity. researchgate.net
However, another study reported that Araloside A by itself had low antioxidant activity in chemical assays, with only a minor decrease in DPPH radicals and low NO radical scavenging and SOD-like activities. japsonline.com This suggests that its antioxidant effects in cellular systems might be more complex than direct radical scavenging and could involve the enhancement of endogenous antioxidant defense mechanisms.
In the context of cardioprotection, Araloside C was found to depress oxidative stress induced by ischemia/reperfusion in isolated cardiomyocytes. nih.gov It reduced levels of MDA and ROS and increased the activities of the major cellular antioxidants glutathione peroxidase (GSH-Px) and SOD. nih.gov
These findings indicate that while the direct chemical antioxidant activity of some Aralosides might be modest, they can exert significant antioxidant effects within cellular systems by bolstering the cell's own antioxidant defenses and mitigating the damaging effects of oxidative stress. nih.govjapsonline.comresearchgate.net
Table 4: Antioxidant Effects of Aralosides in Cellular Systems
| Compound | Cellular System | Key Findings | Reference |
| Araloside A (with L-Ascorbic Acid) | HEK293 Cells | Synergistic antioxidant effect, increased cell viability, enhanced antioxidant enzyme activity, reduced LDH, MDA, and ROS. | researchgate.netresearchgate.net |
| Araloside A | Chemical Assays | Low direct antioxidant activity (DPPH, NO scavenging, SOD-like). | japsonline.com |
| Araloside C | Isolated Cardiomyocytes (Ischemia/Reperfusion) | Depressed oxidative stress, reduced MDA and ROS, increased GSH-Px and SOD activity. | nih.gov |
In Vivo Animal Model Investigations for Biological Activities
Application in Rodent Models for Disease Pathophysiology (e.g., diabetic cardiomyopathy, atherosclerosis)
The therapeutic potential of Aralosides has been further explored in in vivo animal models, particularly for cardiovascular diseases such as diabetic cardiomyopathy and atherosclerosis.
In a model of diabetic cardiomyopathy in rats induced by streptozotocin, treatment with total aralosides from Aralia elata (TASAES) was found to prevent diabetes-induced cardiac dysfunction and pathological damage. researchgate.net The study suggested that these protective effects were mediated through the up-regulation of L-type calcium channels (ICa(2+)-L) in cardiac cells and a decrease in the expression of connective tissue growth factor (CTGF), a protein involved in fibrosis. researchgate.net
In the context of atherosclerosis, a study using ApoE-/- mice, a model prone to developing atherosclerotic plaques, fed a high-fat diet, demonstrated that Araloside C significantly reduced the plaque area in the aorta. nih.govnih.gov This anti-atherosclerotic effect was not dependent on lowering blood lipid levels. nih.govaging-us.com The mechanism was linked to the modulation of macrophage polarization towards the anti-inflammatory M2 phenotype within the atherosclerotic lesions. nih.govnih.gov As observed in the in vitro studies, this effect was mediated by the Sirt1/autophagy pathway. nih.govnih.gov Araloside C treatment led to an increase in the expression of M2 markers and a decrease in M1 markers in the plaques. nih.gov
These animal model investigations provide crucial in vivo evidence supporting the therapeutic potential of Aralosides in complex disease states like diabetic cardiomyopathy and atherosclerosis, corroborating the findings from in vitro studies and highlighting their ability to modulate key pathological processes. nih.govnih.govresearchgate.net
Table 5: In Vivo Effects of Aralosides in Rodent Models
| Compound/Extract | Disease Model | Key Findings | Proposed Mechanism | Reference |
| Total Aralosides of Aralia elata (TASAES) | Diabetic Cardiomyopathy (Streptozotocin-induced rats) | Prevented cardiac dysfunction and pathological damage. | Up-regulation of ICa(2+)-L in cardiac cells, decreased CTGF expression. | researchgate.net |
| Araloside C | Atherosclerosis (ApoE-/- mice on a high-fat diet) | Reduced atherosclerotic plaque area. | Modulation of macrophage polarization to M2 phenotype via Sirt1/autophagy pathway. | nih.govnih.govaging-us.com |
Assessment of Organ-Specific Biological Responses
Preclinical studies on saponins from the Aralia species, including compounds structurally related to Araloside V, have indicated notable organ-protective effects. While direct research on Araloside V's organ-specific responses is limited, the activities of total saponins from Aralia taibaiensis (TSAT), which contain various aralosides, provide valuable insights into potential effects.
Cardiac Function:
In studies involving diabetic cardiomyopathy in rats, total aralosides from Aralia elata (TASAES) have demonstrated protective effects on cardiac function. researchgate.net Treatment with TASAES was found to improve key cardiac parameters, including left ventricular systolic pressure (LVSP) and the maximum rates of pressure development (+/-dp/dtmax). researchgate.net These findings suggest a potential for aralosides to mitigate cardiac dysfunction associated with diabetes. researchgate.net The mechanism may involve the upregulation of L-type calcium currents (ICa(2+)-L) in cardiac cells and a decrease in the expression of connective tissue growth factor (CTGF), a pro-fibrotic factor. researchgate.net
Furthermore, saponins from traditional Chinese medicine have shown a significant protective effect against myocardial ischemia-reperfusion injury in preclinical models. researchgate.netfrontiersin.org These saponins have been observed to reduce infarct size and improve ejection fraction (EF) and fractional shortening (FS), key indicators of cardiac pumping function. researchgate.net
Immune Responses:
The immunomodulatory effects of aralosides and related saponins have been observed in various preclinical models. Araloside A, for instance, has demonstrated anti-inflammatory effects by reducing the production of interleukin-1β (IL-1β) and IL-6 in human rheumatoid arthritis fibroblast-like synoviocytes. biomol.comcaymanchem.com It also exhibits pro-apoptotic effects in these cells, suggesting a role in regulating the inflammatory processes characteristic of rheumatoid arthritis. researchgate.net
Total saponins from Aralia taibaiensis have shown protective effects on various organs, including the spleen, which is a key component of the immune system. dovepress.com In aging rat models, TSAT administration helped to reverse D-gal-induced damage to the spleen and other organs. dovepress.com This was associated with an increase in antioxidant enzyme levels, such as superoxide dismutase (SOD) and glutathione peroxidase (GSH-Px), and a decrease in malondialdehyde (MDA), a marker of oxidative stress. dovepress.comnih.gov These antioxidant and organ-protective effects suggest that aralosides may help modulate immune function by mitigating oxidative damage and inflammation.
Comparative Preclinical Pharmacological Activities of Aralosides
Comparison of Araloside V's Effects with Other Aralosides (e.g., Araloside A, Araloside C)
While direct comparative studies of Araloside V with Araloside A and Araloside C are not extensively documented, the individual pharmacological profiles of these related compounds provide a basis for understanding their potential similarities and differences.
Araloside A has been primarily investigated for its anti-inflammatory and gastroprotective activities. biomol.comcaymanchem.com It has been shown to reduce gastric acid secretion and lesion size in various rat models of ulcer formation. biomol.comcaymanchem.com In the context of inflammation, Araloside A inhibits the production of pro-inflammatory cytokines like IL-1β and IL-6 in synoviocytes, suggesting a potential therapeutic role in inflammatory joint diseases. biomol.comcaymanchem.comresearchgate.net Furthermore, Araloside A has been found to have antitumor effects on human kidney cancer cell lines by regulating the expression of apoptosis-related proteins. academicjournals.org
Araloside C has demonstrated significant cardioprotective and anti-atherosclerotic properties. nih.gov It has been shown to alleviate cardiomyocyte apoptosis induced by hypoxia/reoxygenation. frontiersin.org Studies indicate that Araloside C can modulate macrophage polarization towards an anti-inflammatory M2 phenotype, a key process in mitigating atherosclerosis. nih.gov This effect is partly mediated through the activation of Sirtuin 1 (Sirt1), a protein involved in cellular regulation. nih.gov Like other aralosides, Araloside C also possesses antioxidant properties, reducing reactive oxygen species (ROS) accumulation and improving mitochondrial function. nih.gov
The total saponins of Aralia taibaiensis (TSAT), which include Araloside A and Araloside C, exhibit a broad spectrum of activities, including antioxidant, anti-aging, and organ-protective effects. dovepress.comnih.gov This suggests that while individual aralosides may have more pronounced effects on specific targets, their combined action in a total saponin (B1150181) extract results in a synergistic or additive effect across multiple organ systems.
Table 1: Comparative Preclinical Activities of Aralosides
| Compound | Primary Activities | Key Findings |
|---|---|---|
| Araloside A | Anti-inflammatory, Gastroprotective, Antitumor | Reduces gastric ulcers biomol.comcaymanchem.com; Inhibits pro-inflammatory cytokines (IL-1β, IL-6) biomol.comcaymanchem.comresearchgate.net; Induces apoptosis in kidney cancer cells academicjournals.org. |
| Araloside C | Cardioprotective, Anti-atherosclerotic | Attenuates cardiomyocyte apoptosis frontiersin.org; Modulates macrophage polarization nih.gov; Reduces mitochondrial ROS nih.gov. |
| Total Aralosides (from A. elata and A. taibaiensis) | Cardioprotective, Organ-protective, Antioxidant | Improves cardiac function in diabetic cardiomyopathy researchgate.net; Protects against myocardial ischemia-reperfusion injury researchgate.netfrontiersin.org; Reverses age-related organ damage dovepress.com. |
Evaluation of Activity Spectrum Relative to Structurally Related Saponins
The pharmacological activities of Araloside V and other aralosides are part of a broader spectrum of effects exhibited by triterpenoid (B12794562) saponins, a large class of natural compounds.
Structurally related saponins from various medicinal plants, such as those from Panax species (ginsenosides), share some pharmacological properties with aralosides, including anti-inflammatory, antioxidant, and cardioprotective effects. mdpi.com For example, saponins from traditional Chinese medicine are recognized for their protective roles in myocardial ischemia-reperfusion injury by regulating energy metabolism, calcium homeostasis, and mitigating oxidative stress and inflammation. frontiersin.orgfrontiersin.org
The total saponins from Aralia elata have been shown to protect against endothelial cell injury and atherosclerosis in animal models. nih.gov This atheroprotective effect is a common theme among many triterpenoid saponins and is often linked to their ability to modulate inflammatory pathways and lipid metabolism.
Furthermore, some saponins exhibit immunomodulatory effects by influencing macrophage polarization. frontiersin.org For instance, Astragaloside IV, a saponin from Astragalus membranaceus, can shift macrophages from a pro-inflammatory M1 state to an anti-inflammatory M2 state, a mechanism also observed with Araloside C. nih.govfrontiersin.org
The antioxidant capacity is another shared characteristic. Many triterpenoid saponins can scavenge free radicals and enhance the activity of endogenous antioxidant enzymes, thereby protecting cells and organs from oxidative damage. dovepress.com This is a fundamental mechanism that likely underlies many of their observed organ-protective effects.
Table 2: Spectrum of Activities of Aralosides and Related Saponins
| Activity | Aralosides (A, C, Total) | Other Structurally Related Saponins (e.g., Ginsenosides (B1230088), Astragalosides) |
|---|---|---|
| Cardioprotection | Yes (improves cardiac function, protects against ischemia-reperfusion injury) researchgate.netresearchgate.netfrontiersin.orgfrontiersin.org | Yes (e.g., ginsenosides protect against myocardial injury) frontiersin.org |
| Anti-inflammatory | Yes (inhibit pro-inflammatory cytokines) biomol.comcaymanchem.comresearchgate.net | Yes (e.g., dioscin (B1662501) shows anti-inflammatory properties) frontiersin.org |
| Antioxidant | Yes (increase antioxidant enzyme activity, reduce oxidative stress) dovepress.comnih.gov | Yes (e.g., asiaticoside (B1665284) B, madecassoside (B7823665) have antioxidant effects) dovepress.com |
| Immunomodulation | Yes (modulate macrophage polarization) nih.gov | Yes (e.g., Astragaloside IV modulates macrophage polarization) frontiersin.org |
| Anti-atherosclerosis | Yes (protect against endothelial injury and plaque formation) nih.gov | Yes (e.g., 20(S)-Rg3 enhances plaque stability) frontiersin.org |
Structure Activity Relationship Sar and Synthetic/semisynthetic Modification of Araloside V
Identification of Key Structural Determinants for Biological Activity
While comprehensive SAR studies specifically targeting Araloside V are limited, extensive research on related oleanolic acid glycosides provides critical insights into the key structural features governing their biological effects. These findings allow for well-founded inferences regarding Araloside V. The primary determinants of activity are the aglycone backbone, the nature and linkage of the sugar chain at the C-3 position, and the functional group at the C-28 position. researchgate.netjst.go.jp
The pentacyclic triterpenoid (B12794562) skeleton of oleanolic acid is fundamental to its bioactivity; modifications to this core structure can drastically alter its effects. researchgate.net However, the glycosidic substitutions are often the most significant modulators of both potency and the specific type of biological activity observed.
For instance, studies on the hypoglycemic activity of various oleanolic acid glycosides have revealed several key requirements:
The C-3 Sugar Moiety : The presence of a sugar chain at the C-3 position is critical. Specifically, a 3-O-glucuronide has been shown to be more potent than a 3-O-glucoside for hypoglycemic effects. jst.go.jpkinkiagri.or.jp
The C-28 Carboxyl Group : A free carboxyl group at the C-28 position is essential for hypoglycemic activity. Conversion of this carboxylic acid into an ester, including an ester-linked glucoside, leads to a reduction or loss of this activity. jst.go.jpjst.go.jp
The Nature of the Sugar Chain : For antitumor activity, the composition of the sugar chain is a major determinant. Oleanane-type saponins (B1172615) featuring an α-L-rhamnopyranosyl-(1→2)-α-L-arabinopyranosyl moiety at the C-3 hydroxyl group generally exhibit significantly higher antitumor activity than their corresponding aglycones. psu.edu
These established relationships for the broader class of oleanolic acid glycosides form the basis for understanding the activity of Araloside V, which possesses a unique oligosaccharide chain at C-3 and a free carboxyl group at C-28.
| Structural Feature | Impact on Biological Activity | Reference Compound Class |
| Aglycone | Pentacyclic oleanane (B1240867) skeleton is crucial for the base activity. | Oleanolic Acid Derivatives researchgate.net |
| C-3 Position | Glycosylation is essential. The type of sugar (e.g., glucuronide vs. glucoside) modulates potency. | Oleanolic Acid Glycosides jst.go.jpkinkiagri.or.jp |
| C-28 Position | A free carboxyl group is required for potent hypoglycemic activity. | Oleanolic Acid Glycosides jst.go.jpjst.go.jp |
| Sugar Chain | Specific sugar sequences and linkages (e.g., α-L-rhamnopyranosyl-(1→2)-α-L-arabinopyranosyl) can enhance antitumor activity. | Oleanane-type Saponins psu.edu |
Rational Design Principles for Araloside V Analogs
The rational design of Araloside V analogs is guided by the SAR principles identified for oleanolic acid glycosides. The goal is to create novel derivatives with enhanced potency, improved selectivity, and better pharmacokinetic profiles. Key design strategies include:
Modification of the C-3 Sugar Chain : This is a primary target for analog design. The synthesis of derivatives with different monosaccharide units, varied inter-sugar linkages, or altered chain lengths could lead to compounds with new or enhanced biological activities. For example, replacing a terminal sugar with a different one or introducing charged sugar moieties like glucuronic acid could significantly impact receptor binding and solubility.
Modification of the C-28 Carboxyl Group : While a free carboxyl group is vital for some activities, its modification is a valid strategy for others. Converting the carboxylic acid to various esters or amides can modulate the compound's lipophilicity, potentially improving membrane permeability and altering its pharmacokinetic properties. This strategy could be employed to develop prodrugs that release the active form in vivo.
Substitution on the Aglycone Skeleton : Introducing small functional groups (e.g., hydroxyl, keto, or halogen) at specific positions on the oleanolic acid backbone that are not critical for the core pharmacophore could fine-tune electronic properties and create new interaction points with biological targets.
Hybrid Molecules : Conjugating Araloside V or its aglycone to other pharmacologically active molecules is another advanced design principle. This can create bifunctional compounds with dual modes of action or improve the targeting of the saponin (B1150181) to specific tissues or cells.
These design principles rely on a deep understanding of the target biology and the molecular interactions involved, aiming to systematically explore the chemical space around the parent Araloside V structure.
Chemical Synthesis and Semisynthesis Strategies for Structural Diversification
Given the structural complexity of Araloside V, total synthesis is exceptionally challenging. Therefore, semisynthesis, starting from the readily available oleanolic acid, is the most practical and widely employed strategy for producing analogs and derivatives for research. psu.edu
The semisynthesis of oleanolic acid glycosides, which serves as a blueprint for creating Araloside V analogs, typically involves a multi-step process. A common pathway for synthesizing 3-O-glycosides is as follows:
Protection of the C-28 Carboxylic Acid : To prevent unwanted side reactions, the carboxylic acid at the C-28 position is first protected. A benzyl (B1604629) ester is often preferred over a methyl ester because the benzyl group can be easily removed under mild catalytic hydrogenolysis conditions, whereas methyl esters are difficult to hydrolyze due to steric hindrance. psu.edunih.gov
Glycosylation at C-3 : The hydroxyl group at C-3 is then glycosylated. This is the most critical step and commonly uses an activated sugar donor, such as a glycosyl trichloroacetimidate. The reaction is typically promoted by a Lewis acid catalyst like trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf). psu.edutandfonline.com This method allows for the controlled formation of the glycosidic bond, often with good stereoselectivity.
Deprotection : In the final steps, the protecting groups are removed. The acyl groups (like benzoyl) on the sugar hydroxyls are typically removed under basic conditions (e.g., using sodium methoxide (B1231860) in methanol), followed by the removal of the C-28 benzyl group via hydrogenolysis to yield the final oleanolic acid 3-O-glycoside. psu.edu
This modular approach allows for significant structural diversification. By using different protected sugar donors in the glycosylation step, a wide array of analogs with varied C-3 sugar chains can be synthesized. Furthermore, by modifying the aglycone before glycosylation or by functionalizing the C-28 carboxyl group after deprotection, a comprehensive library of derivatives can be built for SAR studies. nih.gov
| Step | Reaction | Reagents/Conditions | Purpose |
| 1 | Protection | Oleanolic Acid, Benzyl Bromide (BnBr), K₂CO₃ | Protects the C-28 carboxyl group as a benzyl ester. psu.edu |
| 2 | Glycosylation | Protected Aglycone, Glycosyl Trichloroacetimidate, TMSOTf | Attaches a sugar moiety to the C-3 hydroxyl group. psu.edutandfonline.com |
| 3 | Sugar Deprotection | NaOMe/MeOH | Removes acyl protecting groups from the sugar hydroxyls. psu.edu |
| 4 | Aglycone Deprotection | H₂, Pd/C | Removes the C-28 benzyl group to yield the free carboxylic acid. psu.edu |
Structural modifications made through synthesis directly influence how the molecule interacts with its biological targets, thereby affecting its activity and selectivity.
Hydrogen Bonding : Altering the sugar chain—by changing the number or orientation of hydroxyl groups—directly modifies the molecule's hydrogen bonding capacity. This can strengthen or weaken its affinity for the binding pocket of a target protein. For example, introducing a sugar with an additional hydroxyl group could enable a new, favorable hydrogen bond, increasing potency.
Hydrophobic and Van der Waals Interactions : Modifications to the aglycone, even minor ones, can alter its shape and lipophilicity. This affects the hydrophobic and van der Waals interactions with nonpolar regions of a target's active site.
Steric Effects : The size and shape of the sugar chain can create steric hindrance or, conversely, promote a better fit within a binding site. This is crucial for selectivity, as different receptor subtypes may have topographically distinct binding pockets. A bulky sugar chain might prevent binding to one receptor while being perfectly accommodated by another, thus improving selectivity.
Computational Chemistry Approaches in SAR Studies (e.g., Quantitative Structure-Activity Relationships)
Computational chemistry provides powerful tools to accelerate drug discovery by predicting the activity of novel compounds and offering insights into their mechanisms of action. thieme-connect.de While specific computational studies on Araloside V are not widely published, methods like Quantitative Structure-Activity Relationship (QSAR) analysis and molecular docking are highly applicable.
Quantitative Structure-Activity Relationship (QSAR) analysis aims to build a mathematical model that correlates the chemical structure of a series of compounds with their biological activity. thegoodscentscompany.com For Araloside V, a QSAR study would involve:
Synthesizing a library of Araloside V analogs with systematic structural variations.
Measuring the biological activity of each analog in a relevant assay.
Calculating a set of molecular descriptors for each analog, which are numerical representations of their structural, physicochemical, or electronic properties.
Using statistical methods to derive an equation that relates the descriptors to the observed activity.
A robust QSAR model can then be used to predict the activity of new, unsynthesized analogs, prioritizing the most promising candidates for synthesis and testing, thereby saving time and resources. sioc-journal.cn
Molecular Docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. A docking study on Araloside V would involve:
Obtaining a three-dimensional structure of the biological target (e.g., an enzyme or receptor), either from experimental data (like X-ray crystallography) or through homology modeling.
Computationally placing the 3D structure of Araloside V or its analog into the binding site of the target.
Using a scoring function to evaluate and rank the different binding poses, predicting the most stable interaction.
The results can visualize key molecular interactions, such as hydrogen bonds and hydrophobic contacts, providing a structural hypothesis for the observed biological activity. This information is invaluable for rationalizing existing SAR data and for guiding the design of new analogs with improved binding affinity and selectivity.
Future Directions and Advanced Research Perspectives for Araloside V
Integration of Multi-Omics Technologies (e.g., Proteomics, Metabolomics) for Comprehensive Understanding
A complete understanding of the biological effects of Araloside V requires a holistic view of the cellular machinery it influences. Multi-omics approaches, which simultaneously analyze multiple types of biological molecules, offer a powerful lens to capture a comprehensive snapshot of cellular responses.
Proteomics , the large-scale study of proteins, can reveal how Araloside V modulates the expression levels, post-translational modifications, and interaction networks of proteins within a cell or organism. Techniques such as label-free quantitative proteomics can identify specific proteins that are up- or down-regulated following treatment, providing direct clues to the pathways being affected. mdpi.com For instance, a proteomics study could reveal that Araloside V treatment leads to changes in proteins involved in apoptosis, cell cycle regulation, or inflammatory signaling, thus pinpointing its primary mode of action. mdpi.com This approach has been successfully used to study host-pathogen interactions and identify diagnostic markers for diseases. nih.gov
Metabolomics , the study of small molecule metabolites, complements proteomics by detailing the downstream functional consequences of altered protein activity. mdpi.com By analyzing the global metabolic fingerprint of cells treated with Araloside V, researchers can identify shifts in metabolic pathways, such as amino acid or lipid metabolism, which are often dysregulated in disease states. nih.govnih.gov Integrated transcriptome and metabolome analysis has proven effective in identifying candidate genes and dynamic metabolic patterns related to the biosynthesis of other triterpenoid (B12794562) saponins (B1172615). nih.govfrontiersin.org This dual approach could illuminate not only the pathways perturbed by Araloside V but also potential biomarkers of its efficacy.
The combined power of these technologies can build a multi-layered, interactive map of Araloside V's biological influence, moving from gene to protein to metabolic function for a truly systems-level understanding.
Table 1: Potential Applications of Multi-Omics Technologies in Araloside V Research
| Technology | Research Objective | Expected Outcomes |
|---|---|---|
| Proteomics | Identify protein expression changes induced by Araloside V. | - Discovery of direct or indirect protein targets.- Elucidation of affected signaling pathways (e.g., apoptosis, inflammation).- Identification of potential biomarkers for therapeutic response. |
| Metabolomics | Characterize alterations in cellular metabolite profiles. | - Insight into metabolic pathways modulated by Araloside V.- Understanding of the functional consequences of protein expression changes.- Discovery of metabolic biomarkers of drug activity. |
| Integrated Multi-Omics | Create a comprehensive model of Araloside V's mechanism of action. | - A systems-level view of cellular response.- Identification of key nodes and regulatory hubs affected by the compound.- Stronger hypotheses for targeted validation studies. |
Advanced Computational Modeling and Simulation for Deeper Mechanistic Insights
While experimental methods provide essential data, advanced computational techniques offer a way to visualize and understand molecular interactions at an atomic level. Molecular docking and molecular dynamics (MD) simulations are powerful in silico tools that can predict and analyze the binding of a small molecule like Araloside V to its protein targets, providing profound mechanistic insights. nih.gov
Molecular docking is a computational method used to predict the preferred orientation and binding affinity of one molecule to another when they form a stable complex. openmedicinalchemistryjournal.commdpi.compensoft.net For Araloside V, docking studies can be used to screen large libraries of proteins to identify potential molecular targets. By calculating the binding energy, researchers can rank potential targets and prioritize them for experimental validation. openmedicinalchemistryjournal.com This approach saves significant time and resources compared to traditional screening methods.
Molecular dynamics (MD) simulations take this a step further by simulating the movement and interaction of atoms and molecules over time. nih.govyoutube.commdpi.com Once a potential Araloside V-protein complex is identified through docking, an MD simulation can assess the stability of this interaction. nih.gov It provides a dynamic view of how the compound settles into the binding pocket and how the protein's conformation may change upon binding, revealing key structure-activity relationships. nih.govnih.gov Such simulations have been employed to understand the conformational dynamics of enzymes and aid in the rational design of inhibitors. nih.govyoutube.com For complex natural products like triterpenoid saponins, molecular modeling is a valuable method for obtaining structure-activity information. rsc.orgmdpi.com
These computational approaches can guide further research by generating precise hypotheses about which amino acid residues are critical for binding, how structural modifications to Araloside V might enhance its activity, and the fundamental biophysical principles governing its mechanism of action.
Table 2: Computational Workflow for Investigating Araloside V
| Step | Technique | Purpose |
|---|---|---|
| 1. Target Prediction | Molecular Docking | Screen a library of known protein structures to identify potential binding targets for Araloside V based on binding affinity scores. |
| 2. Binding Pose Analysis | Molecular Docking | Analyze the most favorable binding orientation of Araloside V within the active site of a predicted target protein. |
| 3. Complex Stability | Molecular Dynamics (MD) Simulation | Simulate the dynamic behavior of the Araloside V-protein complex in a physiological environment to assess the stability of the interaction over time. |
| 4. Binding Free Energy Calculation | MD Simulation Analysis | Quantify the strength of the interaction between Araloside V and its target, providing a more accurate estimation of binding affinity. |
| 5. Mechanistic Insight | MD Simulation Analysis | Identify key amino acid residues and specific molecular interactions (e.g., hydrogen bonds) that stabilize the complex, guiding future structure-activity relationship studies. |
Development of Novel Chemical Probes and Tools for Target Engagement Studies
A central challenge in the study of natural products is definitively identifying their direct molecular targets within the complex environment of a living cell. nih.gov The development of customized chemical probes based on the Araloside V scaffold is a cutting-edge strategy to address this challenge and confirm target engagement. youtube.com
A chemical probe is a modified version of a bioactive molecule designed to report on its interactions. mdpi.com For Araloside V, this would involve synthesizing analogs that incorporate specific functional groups, such as:
Affinity Tags: A tag like biotin (B1667282) can be attached to the Araloside V structure. This "bait" molecule is then introduced to cell lysates. Any proteins that bind to the Araloside V portion of the probe can be "fished out" using streptavidin beads (which bind tightly to biotin) and subsequently identified by mass spectrometry. nih.gov
Photoaffinity Labels: These probes contain a photoreactive group (e.g., a diazirine or benzophenone) that, upon exposure to UV light, forms a permanent covalent bond with any nearby molecules—namely, its binding target. nih.gov This technique can capture even transient or weak interactions directly within living cells, providing a high-confidence map of the compound's direct targets. rsc.org
Successfully developing such probes for Araloside V would allow researchers to unequivocally identify its binding partners, validate the predictions from computational models, and distinguish on-target effects from off-target or downstream consequences. nih.gov This is a crucial step in validating a compound's mechanism of action and its potential as a therapeutic agent. mdpi.com
Table 3: Chemical Probe Strategies for Araloside V Target Identification
| Probe Type | Design Principle | Application |
|---|---|---|
| Affinity-Based Probe | Araloside V is chemically linked to an affinity handle (e.g., biotin). | Used in pull-down experiments with cell lysates to isolate binding proteins for identification by mass spectrometry. |
| Photoaffinity Labeling Probe | Araloside V is modified with a photoreactive group and a reporter tag (e.g., alkyne). | Applied to live cells; UV activation creates a covalent bond to the target protein, which is then identified via click chemistry and proteomics. |
| Fluorescent Probe | A fluorophore is attached to the Araloside V molecule. | Enables visualization of the compound's subcellular localization using fluorescence microscopy, providing clues about its site of action. |
Exploration of Synergistic Biological Effects with Other Natural Compounds or Bioactive Molecules
The complexity of many diseases, particularly cancer, often requires multi-targeted therapeutic approaches. Combination therapy, which utilizes multiple drugs simultaneously, can offer superior efficacy, overcome drug resistance, and reduce toxicity by allowing for lower doses of individual agents. nih.gov Natural compounds like saponins are increasingly being explored for their potential to act synergistically with other agents. researchgate.netnih.gov
A synergistic effect occurs when the combined therapeutic outcome of two or more compounds is greater than the sum of their individual effects. mdpi.com Saponins have demonstrated the ability to enhance the efficacy of conventional anticancer drugs such as cisplatin (B142131) and paclitaxel. researchgate.net This can be achieved through various mechanisms, including increasing the sensitivity of resistant cancer cells to chemotherapy or targeting complementary signaling pathways. researchgate.netfrontiersin.org
Future research on Araloside V should systematically investigate its potential for synergy. This involves screening Araloside V in combination with a panel of known anticancer drugs or other bioactive natural products. nih.govmedrxiv.org Studies could assess whether Araloside V can enhance the cytotoxic effects of chemotherapeutics in cancer cell lines or even resensitize drug-resistant cells. nih.gov Identifying potent synergistic combinations could significantly broaden the therapeutic applicability of Araloside V, positioning it as a valuable component of a multi-pronged treatment strategy for complex diseases. nih.gov
Table 4: Potential Synergistic Combinations for Araloside V
| Combination Partner | Rationale for Synergy | Potential Therapeutic Application |
|---|---|---|
| Conventional Chemotherapy (e.g., Paclitaxel) | Araloside V may inhibit pathways that confer resistance to the chemotherapeutic agent or enhance drug-induced apoptosis. researchgate.net | Overcoming chemoresistance in solid tumors (e.g., prostate, lung cancer). nih.gov |
| Targeted Therapy (e.g., Kinase Inhibitor) | Araloside V and a targeted agent may inhibit parallel survival pathways, leading to a more comprehensive blockade of cancer cell growth. | Treatment of cancers driven by specific oncogenic mutations. |
| Other Natural Compounds (e.g., Flavonoids) | Two natural compounds may target different aspects of a disease pathway (e.g., inflammation and proliferation) for a more potent combined effect. mdpi.com | Multi-targeted cancer therapy or treatment of inflammatory diseases. |
| Immunotherapy (e.g., Checkpoint Inhibitor) | Saponins can have immunomodulatory effects; Araloside V might enhance the anti-tumor immune response elicited by immunotherapy. | Enhancing the efficacy of cancer immunotherapy regimens. |
Q & A
Q. How can multi-omics approaches enhance understanding of Araloside V’s polypharmacology?
- Methodological Answer : Integrate transcriptomics (RNA-seq) and proteomics (LC-MS/MS) to map signaling pathways affected by Araloside V. Use pathway enrichment analysis (e.g., KEGG, GO) to identify hubs like apoptosis or glucose metabolism. Cross-reference with metabolomics data to link molecular targets to phenotypic outcomes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
